ethyl 2-[(3S)-pyrrolidin-3-yloxy]acetate
Description
Ethyl 2-[(3S)-pyrrolidin-3-yloxy]acetate is a chiral pyrrolidine derivative featuring an ethyl ester group linked to the pyrrolidine ring via an oxygen atom at the 3-position. The compound’s stereochemistry (S-configuration at C3) and functional groups make it a versatile intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. Pyrrolidine derivatives are widely studied due to their conformational flexibility and ability to mimic bioactive molecules .
Properties
Molecular Formula |
C8H15NO3 |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
ethyl 2-[(3S)-pyrrolidin-3-yl]oxyacetate |
InChI |
InChI=1S/C8H15NO3/c1-2-11-8(10)6-12-7-3-4-9-5-7/h7,9H,2-6H2,1H3/t7-/m0/s1 |
InChI Key |
PKFPSNBWVTXLGU-ZETCQYMHSA-N |
Isomeric SMILES |
CCOC(=O)CO[C@H]1CCNC1 |
Canonical SMILES |
CCOC(=O)COC1CCNC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(3S)-pyrrolidin-3-yloxy]acetate typically involves the reaction of pyrrolidine with ethyl chloroacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of pyrrolidine attacks the carbon atom of ethyl chloroacetate, displacing the chlorine atom and forming the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(3S)-pyrrolidin-3-yloxy]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Ethyl 2-[(3S)-pyrrolidin-3-yloxy]acetate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme-substrate interactions and other biochemical processes.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-[(3S)-pyrrolidin-3-yloxy]acetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active pyrrolidine moiety, which can then interact with various biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Research Findings
- Structural Flexibility : The pyrrolidine ring’s saturation allows adaptive conformations, making it superior to rigid aromatic systems (e.g., imidazoles) for targeting dynamic binding pockets .
- Stereochemical Impact : The S-configuration is often preferred in bioactive molecules for enantioselective interactions, as seen in FDA-approved drugs like crizotinib .
- Salt Forms : Tosylate and hydrochloride derivatives dominate commercial listings due to their stability, critical for long-term storage and reproducibility in assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
